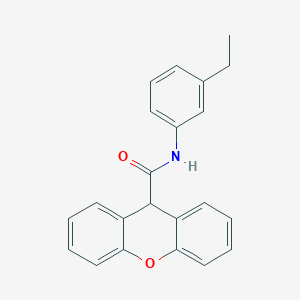
N-(3-ethylphenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-9H-xanthene-9-carboxamide: is an organic compound that belongs to the class of xanthene derivatives. Xanthene compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a xanthene core with a carboxamide group and a 3-ethylphenyl substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions. This reaction forms the basic xanthene structure.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene derivative with an appropriate amine, such as 3-ethylphenylamine, in the presence of a coupling agent like carbodiimide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-ethylphenyl)-9H-xanthene-9-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the xanthene core or the 3-ethylphenyl group are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
N-(3-ethylphenyl)-9H-xanthene-9-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials, dyes, and catalysts.
Biology
In biological research, this compound may be used as a fluorescent probe due to the xanthene core’s inherent fluorescence properties. It can be employed in imaging studies to visualize cellular processes and molecular interactions.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain biological targets, making it useful in the design of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including dyes and pigments. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The xanthene core can facilitate binding to these targets, while the carboxamide group may enhance specificity and affinity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-9H-xanthene-9-carboxamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-9H-xanthene-9-carboxamide: Similar structure with the ethyl group in the para position.
N-(3-ethylphenyl)-4-fluorobenzamide: Contains a fluorobenzamide group instead of a xanthene core.
Uniqueness
N-(3-ethylphenyl)-9H-xanthene-9-carboxamide is unique due to the combination of the xanthene core and the 3-ethylphenyl substituent. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the xanthene core provides fluorescence, while the 3-ethylphenyl group can influence the compound’s reactivity and binding affinity.
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H19NO2/c1-2-15-8-7-9-16(14-15)23-22(24)21-17-10-3-5-12-19(17)25-20-13-6-4-11-18(20)21/h3-14,21H,2H2,1H3,(H,23,24) |
InChI Key |
PDGUCQWRAXQTOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11587413.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11587420.png)
![N'-{[2-(2-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11587426.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11587434.png)
![2,3,4-trimethyl-N-(2-{4-[(2,3,4-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide](/img/structure/B11587440.png)
![2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11587441.png)
![2-(Benzylsulfanyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11587444.png)

![ethyl 4-methyl-2-[1-(4-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B11587466.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11587476.png)
![(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587478.png)
![2-methylpropyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11587500.png)
![3-Methyl-5-phenyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B11587505.png)
![ethyl (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11587509.png)
